6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, sulfonyl, and morpholine groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions One common approach is to start with a quinoline derivative, which undergoes chlorination to introduce the chloro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents at the chloro position.
Scientific Research Applications
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological activity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline: Lacks the morpholine-4-carbonyl group, which may affect its reactivity and applications.
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline: Lacks the chloro group, which can influence its chemical behavior.
Uniqueness
6-Chloro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(morpholine-4-carbonyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPJHZOSSBJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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